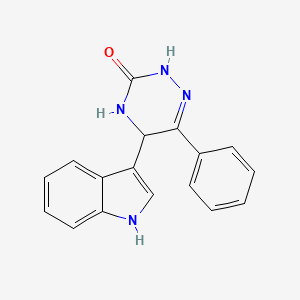
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the reaction of indole derivatives with phenylhydrazine and other reagents under specific conditions. One common method involves the use of a palladium-catalyzed intramolecular oxidative coupling reaction . This method allows for the efficient synthesis of the compound with high regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-3-yl)-pyrazolyl derivatives: These compounds share a similar indole core structure and have been studied for their colorimetric sensing properties.
1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: These compounds also contain an indole moiety and have shown antioxidant properties.
Uniqueness
What sets 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one apart is its unique triazinone ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14N4O |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H14N4O/c22-17-19-16(13-10-18-14-9-5-4-8-12(13)14)15(20-21-17)11-6-2-1-3-7-11/h1-10,16,18H,(H2,19,21,22) |
InChI Key |
ROKSSOLVLOHHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)NC2C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


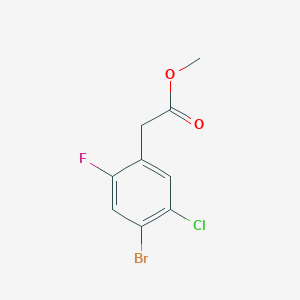
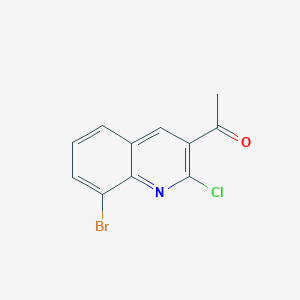

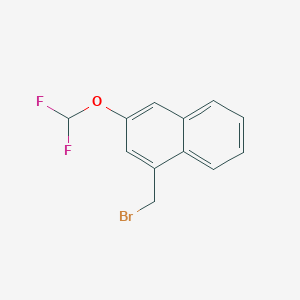
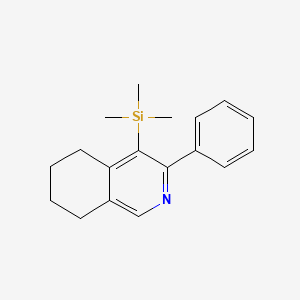
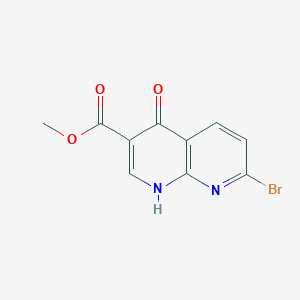

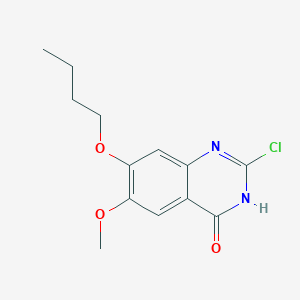

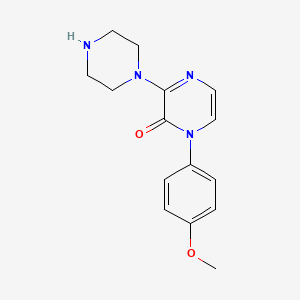
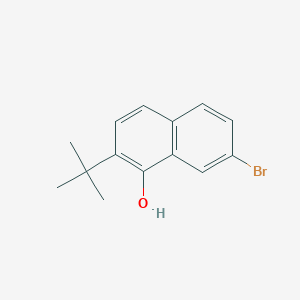


![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)
